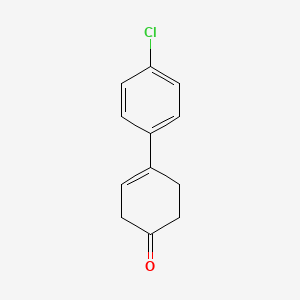

4-(4-Chlorophenyl)cyclohex-3-en-1-one

描述

属性

IUPAC Name |

4-(4-chlorophenyl)cyclohex-3-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-3,5-6H,4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXFKHSPCKYIGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CCC1=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 4 4 Chlorophenyl Cyclohex 3 En 1 One

Reactivity at the Cyclohexenone Core

The cyclohexenone structure is rich in functionality, featuring a carbonyl group and an endocyclic carbon-carbon double bond. This arrangement allows for a variety of addition and redox reactions.

Nucleophilic Additions to Carbonyl and α,β-Unsaturated Ketone Systems

The α,β-unsaturated ketone system of 4-(4-chlorophenyl)cyclohex-3-en-1-one presents two primary electrophilic sites: the carbonyl carbon (C-1) and the β-carbon of the double bond (C-3). Nucleophilic attack can therefore occur via two main pathways: a direct 1,2-addition to the carbonyl group or a conjugate 1,4-addition (Michael addition) to the β-carbon. wikipedia.orgmakingmolecules.com The preferred pathway is often determined by the nature of the nucleophile; "hard" nucleophiles (e.g., Grignard reagents, organolithiums) tend to favor 1,2-addition, while "soft" nucleophiles (e.g., thiolates, amines, cuprates) typically favor 1,4-addition. ic.ac.ukmasterorganicchemistry.com

In a conjugate addition, the nucleophile attacks the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. wikipedia.orglibretexts.org Subsequent protonation of this enolate, usually during aqueous workup, yields the thermodynamically stable 1,4-adduct. libretexts.org This reaction is a powerful method for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgmasterorganicchemistry.com

Table 1: Representative Nucleophilic Conjugate Additions

| Nucleophile Type | Reagent Example | Product Type |

| Organocopper | (CH₃)₂CuLi | 3-Alkyl-4-(4-chlorophenyl)cyclohexan-1-one |

| Thiol | PhSH / Base | 3-(Phenylthio)-4-(4-chlorophenyl)cyclohexan-1-one |

| Amine | R₂NH | 3-(Dialkylamino)-4-(4-chlorophenyl)cyclohexan-1-one |

| Enolate | Malonic Ester / Base | 3-(Dialkoxycarbonylmethyl)-4-(4-chlorophenyl)cyclohexan-1-one |

Electrophilic Additions to the Endocyclic Double Bond

The endocyclic double bond in the cyclohexenone ring can undergo electrophilic addition reactions. A classic example is halogenation, such as bromination. organic-chemistry.orgyoutube.com The mechanism involves the attack of the π-electrons of the double bond on an electrophilic bromine source (e.g., Br₂), leading to the formation of a cyclic bromonium ion intermediate. youtube.com This intermediate is then attacked by a nucleophile, typically a bromide ion (Br⁻), from the face opposite to the bromonium bridge. This anti-attack results in the formation of a trans-dihalogenated product. youtube.com

The presence of the electron-withdrawing carbonyl group deactivates the double bond towards electrophilic attack compared to a simple alkene. However, the reaction can still proceed, often requiring a Lewis acid catalyst to enhance the electrophilicity of the halogen. libretexts.org

Cycloaddition Reactions, Including Diels-Alder Type Processes

The electron-deficient double bond of the α,β-unsaturated ketone system allows this compound to act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com This reaction involves the concerted interaction of the 2π-electron system of the dienophile with a 4π-electron system of a conjugated diene to form a new six-membered ring. youtube.com

For a successful Diels-Alder reaction, the diene must be able to adopt an s-cis conformation. masterorganicchemistry.com The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. libretexts.org When cyclic dienes, such as cyclopentadiene, are used, the reaction typically favors the formation of the endo product due to stabilizing secondary orbital interactions in the transition state. youtube.com This reaction is a powerful tool for constructing polycyclic frameworks.

Table 2: Illustrative Diels-Alder Reactions with this compound as Dienophile

| Diene | Expected Product | Stereochemical Consideration |

| 1,3-Butadiene | Substituted bicyclo[2.2.2]octene | - |

| Cyclopentadiene | Tricyclic adduct | Endo product is typically favored |

| Isoprene | Regioisomeric bicyclic adducts | Reaction follows ortho/para selectivity rules |

Reductive and Oxidative Transformations of the Ring System

The cyclohexenone core can undergo various reductive and oxidative transformations.

Reduction: The carbonyl group is readily reduced to a secondary alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comyoutube.comscribd.com This reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon. youtube.com Catalytic hydrogenation (e.g., using H₂ over a palladium, platinum, or nickel catalyst) can reduce the carbon-carbon double bond, the carbonyl group, or both, depending on the reaction conditions (catalyst, pressure, temperature). mdpi.comrsc.org Complete reduction would yield 4-(4-chlorophenyl)cyclohexanol.

Oxidation: The alkene can be oxidized to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com The reaction is a syn-addition, where the oxygen atom is delivered to one face of the double bond. masterorganicchemistry.com The ketone functionality opens the possibility for a Baeyer-Villiger oxidation, also mediated by peroxy acids, which would convert the cyclic ketone into a lactone (a cyclic ester). masterorganicchemistry.com This reaction involves the insertion of an oxygen atom adjacent to the carbonyl carbon.

Transformations Involving the 4-Chlorophenyl Moiety

The chlorine substituent on the phenyl ring is a versatile handle for functionalization, primarily through palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions and Aromatic Functionalization

The carbon-chlorine bond of the 4-chlorophenyl group can be activated by a palladium catalyst to form new carbon-carbon or carbon-nitrogen bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems with specialized ligands have made these transformations highly efficient. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (like a boronic acid or ester) to form a new C-C bond, resulting in a biaryl structure. mt.comharvard.edu The catalytic cycle involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.orgresearchgate.net

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl chloride with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org Similar to the Suzuki coupling, the mechanism proceeds through oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.orgbeilstein-journals.orgresearchgate.net This method is a powerful tool for synthesizing substituted anilines.

Table 3: Representative Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Reagents/Catalyst System | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 4-(Biphenyl-4-yl)cyclohex-3-en-1-one |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, XPhos, NaOt-Bu | 4-(4-Morpholinophenyl)cyclohex-3-en-1-one |

Rearrangement Reactions of the Cyclohexenone Scaffold

The cyclohexenone core of this compound is predisposed to undergo several types of rearrangement reactions, primarily driven by the formation of stable intermediates or the relief of ring strain. These transformations are often initiated by acidic or photochemical conditions, leading to profound structural reorganization.

One of the most pertinent acid-catalyzed transformations for this class of compounds is the dienone-phenol rearrangement . While the substrate is a cyclohexenone and not a cyclohexadienone, under strongly acidic conditions, potential enolization or other equilibria could lead to intermediates amenable to this type of rearrangement. The dienone-phenol rearrangement typically involves the conversion of a 4,4-disubstituted cyclohexadienone into a 3,4-disubstituted phenol (B47542). pw.liveslideshare.net The driving force for this reaction is the formation of a highly stable aromatic phenol ring. pw.live

In the context of this compound, if a precursor or an in-situ generated intermediate possesses a dienone structure, the 4-chlorophenyl group would be expected to play a crucial role. The migratory aptitude of substituents at the C-4 position is a key determinant of the reaction's outcome. Generally, aryl groups, such as the 4-chlorophenyl group, exhibit a high tendency to migrate. wikipedia.org

Another significant class of rearrangements applicable to the cyclohexenone scaffold are photochemical rearrangements . Upon irradiation, 4,4-disubstituted cyclohexenones can undergo a characteristic transformation known as the Type A rearrangement or lumiketone rearrangement . sciensage.info This process involves a ring contraction to form a bicyclo[3.1.0]hexan-2-one derivative. sciensage.info The reaction is believed to proceed through excited triplet states of the enone. sciensage.info

The following table summarizes the principal rearrangement reactions relevant to the this compound scaffold.

| Rearrangement Type | Initiating Conditions | Key Transformation | Driving Force |

| Dienone-Phenol Rearrangement | Acid-catalyzed | Migration of a C-4 substituent and aromatization | Formation of a stable phenol ring |

| Type A (Lumiketone) Rearrangement | Photochemical | Ring contraction to a bicyclo[3.1.0]hexanone | Electronic excitation and strain release |

Mechanistic Investigations and Reaction Pathway Elucidation

The mechanisms of these rearrangement reactions have been the subject of extensive investigation, employing a combination of experimental and computational methods to elucidate the intricate reaction pathways.

The dienone-phenol rearrangement is understood to proceed through a carbocationic intermediate. slideshare.netijraset.com The reaction is initiated by the protonation of the carbonyl oxygen, which facilitates the formation of a carbocation. pw.live This is followed by the migration of one of the substituents from the C-4 position to an adjacent carbon. The choice of the migrating group is dictated by its migratory aptitude , which is its relative ability to stabilize the developing positive charge in the transition state. ijrar.org

For a hypothetical 4-alkyl-4-(4-chlorophenyl)cyclohexadienone precursor, the migratory aptitude of the 4-chlorophenyl group would be compared to that of the alkyl group. Aryl groups generally have a higher migratory aptitude than alkyl groups. wikipedia.org The electron-withdrawing nature of the chlorine atom on the phenyl ring, however, can influence this tendency. Studies on related rearrangements, such as the pinacol (B44631) rearrangement, have shown that electron-donating groups on the migrating aryl ring enhance the migratory aptitude, while electron-withdrawing groups decrease it. The established order of migratory aptitude for some aryl groups is p-anisyl > p-tolyl > phenyl > p-chlorophenyl. This suggests that the 4-chlorophenyl group is a less effective migrating group compared to an unsubstituted phenyl group, but likely still more so than a simple alkyl group.

Computational studies have been instrumental in refining our understanding of the dienone-phenol rearrangement. ijrar.org These studies analyze the geometries of transition states and the thermodynamic profiles of the reaction pathways. By calculating the activation energies for the migration of different substituents, the relative migratory aptitudes can be predicted and rationalized. ijrar.org These theoretical investigations have corroborated that the stability of the carbocationic intermediate is a paramount factor in determining the reaction's course. ijrar.org

The mechanism of the photochemical Type A rearrangement is mechanistically distinct. It is believed to be initiated by the photoexcitation of the cyclohexenone to its triplet state. sciensage.info This excited state can then undergo bonding between the C-3 and C-5 positions, leading to a bicyclic diradical intermediate. Subsequent reorganization and bond formation result in the final bicyclo[3.1.0]hexan-2-one product. sciensage.info Mechanistic studies have utilized techniques such as laser flash photolysis and computational modeling to map the potential energy surfaces of the excited states and identify the key intermediates and transition states involved in the reaction pathway.

The following table outlines the key mechanistic steps for the relevant rearrangement reactions.

| Rearrangement Type | Step 1 | Step 2 | Step 3 | Step 4 |

| Dienone-Phenol Rearrangement | Protonation of the carbonyl oxygen | Formation of a carbocation intermediate | 1,2-migration of a substituent (e.g., 4-chlorophenyl group) | Deprotonation to form the aromatic phenol |

| Type A (Lumiketone) Rearrangement | Photoexcitation to the triplet state | Formation of a bicyclic diradical intermediate | Intersystem crossing and electronic reorganization | Formation of the bicyclo[3.1.0]hexanone product |

Computational and Theoretical Studies on 4 4 Chlorophenyl Cyclohex 3 En 1 One

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are pivotal in modern chemistry for predicting the physicochemical properties of molecules. For 4-(4-Chlorophenyl)cyclohex-3-en-1-one, these theoretical approaches offer a microscopic view of its electronic characteristics.

Density Functional Theory (DFT) Methodologies and Basis Set Selection

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. The selection of a functional and a basis set is crucial for obtaining accurate results. A commonly employed hybrid functional is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules.

For the basis set, which is a set of mathematical functions used to describe the atomic orbitals, a common choice is 6-311++G(d,p). This split-valence basis set is augmented with diffuse functions (++) to better describe anions and systems with lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. The combination of B3LYP with a suitable basis set allows for the reliable prediction of molecular geometries, vibrational frequencies, and electronic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity. For this compound, the distribution of the HOMO and LUMO densities would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. Green areas represent neutral electrostatic potential.

For this compound, the MEP surface would likely show a negative potential around the oxygen atom of the carbonyl group, indicating its nucleophilic character. The hydrogen atoms and the region around the chlorine atom might exhibit a positive potential, highlighting potential sites for nucleophilic interaction.

Global Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These descriptors include:

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO)/2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the ease of electron cloud polarization.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. It is calculated as ω = χ² / (2η).

These descriptors help in comparing the reactivity of different molecules and in understanding their behavior in chemical reactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. NBO analysis is particularly useful for studying hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.

In this compound, NBO analysis could reveal the extent of electron delocalization between the phenyl ring and the cyclohexenone moiety, as well as the nature of the intramolecular interactions that contribute to its stability.

Conformational Analysis and Potential Energy Surface (PES) Mapping

The biological activity and reactivity of a molecule are often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies. A Potential Energy Surface (PES) map is a graphical representation of the energy of a molecule as a function of one or more of its geometric parameters, such as dihedral angles.

By systematically rotating key single bonds in this compound and calculating the energy at each step, a PES map can be generated. The minima on this surface correspond to the stable conformers of the molecule. This analysis can reveal the most likely shapes the molecule will adopt and provide insights into how its conformation might influence its interactions with other molecules.

Applications of 4 4 Chlorophenyl Cyclohex 3 En 1 One in Advanced Organic Synthesis and Material Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The 4-(4-chlorophenyl)cyclohexane core is a significant structural motif found in various complex and pharmaceutically important molecules. While direct synthetic pathways originating from 4-(4-chlorophenyl)cyclohex-3-en-1-one are not extensively detailed in all contexts, its chemical architecture makes it an implicit and valuable precursor for building blocks used in multi-step syntheses. The enone functionality allows for a range of chemical modifications, including conjugate additions and reductions, to build molecular complexity.

A prominent example of a complex molecule containing this core structure is the antimalarial and anti-pneumocystis drug, Atovaquone. medjpps.com Atovaquone's chemical name is 2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone. researchgate.net The synthesis of Atovaquone relies on key intermediates that are structurally related to this compound. For instance, synthetic routes for Atovaquone have been developed starting from commercially available materials like α-tetralone and 4-(4-chlorophenyl)cyclohexanone. researchgate.net The saturated ketone, 4-(4-chlorophenyl)cyclohexanone, can be considered a downstream derivative of the title compound via reduction of the carbon-carbon double bond.

Furthermore, other established synthetic pathways to Atovaquone utilize trans-4-(4-chlorophenyl)cyclohexane carboxylic acid, which is condensed with a naphthoquinone moiety. researchgate.net The synthesis of this carboxylic acid has been described via a multi-step process starting from precursors like cyclohexene (B86901) and chlorobenzene, which first form 1-[4-(4-chlorophenyl)cyclo-hexyl] ethenone. medjpps.com This underscores the importance of the 4-(4-chlorophenyl)cyclohexane skeleton as a foundational building block. The presence of the ketone in this compound offers a handle for transformations into such carboxylic acid derivatives or for direct coupling reactions.

The following table summarizes the relationship between the core structure and the final complex molecule, Atovaquone.

| Precursor/Intermediate Class | Specific Compound Example | Role in Synthesis | Target Molecule |

| Cyclohexenone Derivative | This compound | Potential starting material for the synthesis of the saturated cyclohexane (B81311) core. | Atovaquone |

| Saturated Cyclohexanone | 4-(4-Chlorophenyl)cyclohexanone | A known key intermediate in a stereospecific synthesis process. researchgate.net | Atovaquone |

| Cyclohexane Carboxylic Acid | trans-4-(4-Chlorophenyl)cyclohexane carboxylic acid | A key intermediate that undergoes decarboxylative condensation with a naphthoquinone derivative. researchgate.net | Atovaquone |

Utility in Catalyst Development and Optimization

A thorough review of scientific literature indicates that there is currently limited to no available information on the direct application of this compound or its immediate derivatives as catalysts or as ligands in catalyst development. While various organocatalytic methods are employed to synthesize highly functionalized cyclohexane derivatives, in these instances, the cyclohexane-containing molecule is the product of the reaction, not the catalyst itself. researchgate.net Research into heterocyclic compounds has shown that certain molecular scaffolds can act as polydentate ligands, but these structures are not related to cyclohexenone derivatives. mdpi.com

Contributions to Polymer and Material Science

Based on available scientific and technical literature, there are no significant findings detailing the use of this compound as a monomer for polymerization or as a primary building block in the development of functional materials. The potential for the cyclohexenone ring to participate in polymerization reactions exists, but this specific application for this compound has not been reported. Similarly, its utility as a photoinitiator or in other material science contexts is not documented in the reviewed sources.

Future Research Directions and Unexplored Avenues in 4 4 Chlorophenyl Cyclohex 3 En 1 One Chemistry

Integration with Flow Chemistry and Automated Synthesis Technologies

The transition from traditional batch synthesis to continuous flow processes represents a significant frontier for the production of 4-(4-chlorophenyl)cyclohex-3-en-1-one. mdpi.com Flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions. soci.orgnih.gov

Automated synthesis platforms, integrated with flow reactors, can accelerate the discovery and optimization of synthetic routes. chemrxiv.org These systems allow for high-throughput screening of various reactants, catalysts, and solvents, systematically mapping the reaction landscape. chemrxiv.org By employing algorithms and statistical design of experiments (DoE) software, researchers can rapidly identify optimal conditions for the synthesis of this compound and its analogues. soci.orgchemrxiv.org This approach minimizes waste and human intervention while enabling the creation of extensive compound libraries for further investigation. nih.gov The implementation of in-line analytical techniques, such as spectroscopy, can provide real-time data, allowing for on-the-fly optimization and process control. chemrxiv.org

Table 1: Conceptual Comparison of Batch vs. Flow Synthesis for this compound

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Limited by vessel surface area; potential for hot spots. | Superior; high surface-area-to-volume ratio in microreactors. |

| Mass Transfer | Often limited by stirring efficiency. | Enhanced due to small channel dimensions and efficient mixing. |

| Safety | Larger volumes of hazardous materials present at one time. | Small reaction volumes minimize risk; hazardous intermediates can be generated and consumed in situ. |

| Scalability | Challenging; requires re-optimization of parameters. | More straightforward; achieved by running the system for longer durations ("scaling out"). |

| Process Control | Manual or semi-automated control over bulk parameters. | Precise, automated control over temperature, pressure, and residence time. |

| Optimization | Time-consuming, one-variable-at-a-time approach. | Amenable to high-throughput screening and automated optimization algorithms. |

Development of Novel Catalytic Systems for Highly Selective Transformations

Future research will heavily focus on developing novel catalytic systems to afford greater control over the synthesis and functionalization of this compound. Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, presents a powerful strategy for constructing the core C(sp²)-C(sp²) bond between the phenyl ring and the cyclohexenone moiety. acs.org Extensive screening of ligands and reaction conditions could lead to more efficient and environmentally benign synthetic routes. acs.org

Beyond its synthesis, the cyclohexenone core is ripe for highly selective transformations. The development of chiral catalysts for asymmetric reactions is a particularly promising avenue. For instance, enantioselective conjugate addition or asymmetric hydrogenation could provide access to stereochemically defined derivatives, which is crucial for applications where chirality is a determining factor. Furthermore, catalysts that enable regioselective functionalization at other positions on the ring would significantly expand the molecular diversity accessible from this starting scaffold.

Table 2: Potential Catalytic Strategies for this compound

| Transformation | Catalytic System (Example) | Research Goal |

| Synthesis (C-C Coupling) | Palladium(0) with phosphine (B1218219) ligands (e.g., P(t-Bu)₃) | Improve yield and efficiency of core scaffold synthesis from precursors like 4-chlorocyclohex-3-en-1-one and a 4-chlorophenylboronic acid. acs.org |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | Selective reduction of the C=C double bond to produce chiral 4-(4-chlorophenyl)cyclohexan-1-one with high enantiomeric excess. |

| Enantioselective Conjugate Addition | Chiral Copper or Organocatalysts | Addition of nucleophiles to the β-position of the enone system to introduce new functional groups with stereocontrol. |

| Regioselective Oxidation | Selective C-H activation catalysts | Introduce hydroxyl or other functional groups at specific positions on the cyclohexenone ring, avoiding the reactive enone moiety. |

Exploration of Advanced Functional Materials Based on the Cyclohexenone Scaffold (non-biological)

The inherent structural features of this compound—a conjugated enone system, a rigid cyclic backbone, and an aromatic ring—make it an attractive building block for advanced functional materials. The π-systems of the enone and the chlorophenyl group can facilitate π-π stacking interactions, a key factor in the assembly of ordered molecular structures for electronic applications. researchgate.net

Future research could explore the incorporation of this cyclohexenone derivative as a monomer into polymerization reactions. The resulting polymers could possess unique thermal or optical properties. The conjugated nature of the molecule suggests potential for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), after suitable functionalization to tune its electronic properties. Related chalcone (B49325) structures have been investigated as laser dyes, indicating the potential for photophysical applications. mdpi.com The rigid, non-planar structure could also be exploited in the design of liquid crystals or as a core for constructing porous organic frameworks.

Table 3: Potential Non-Biological Material Applications

| Material Class | Potential Application | Key Molecular Feature |

| Polymers | High-performance thermoplastics, specialty resins. | Rigid cyclohexenone core for thermal stability; reactive sites for polymerization. |

| Optoelectronic Materials | Active layer components in OLEDs or OPVs. | Conjugated π-system; potential for tuning HOMO/LUMO levels through derivatization. bohrium.com |

| Liquid Crystals | Display technologies. | Rigid molecular shape; potential to induce mesophase behavior with appropriate side chains. |

| Molecular Sensors | Chemosensors for detecting specific analytes. | The carbonyl group and π-system can act as interaction sites, leading to detectable changes in optical or electronic properties. |

Computational Design and Prediction of Novel Reactivity and Molecular Properties

Computational chemistry provides powerful tools for accelerating research and guiding experimental efforts. Density Functional Theory (DFT) can be employed to predict the molecular structure, electronic properties, and chemical reactivity of this compound with high accuracy. bohrium.comresearchgate.net Calculations can determine optimized geometries, bond lengths, and bond angles, which can be correlated with experimental data from techniques like X-ray crystallography. materialsciencejournal.org

Predicting electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial for understanding the molecule's potential in electronic materials. researchgate.net The HOMO-LUMO gap provides insight into its electronic transitions and chemical reactivity. researchgate.net Furthermore, generating Molecular Electrostatic Potential (MEP) maps can identify electron-rich and electron-deficient regions of the molecule, predicting the most likely sites for electrophilic and nucleophilic attack. bohrium.com This predictive capability allows for the rational design of new reactions and novel derivatives with tailored properties, saving significant experimental time and resources. Computational studies can also be used to model spectroscopic data (e.g., IR, NMR), aiding in the structural confirmation of newly synthesized compounds. researchgate.net

Table 4: Key Computational Predictions and Their Significance

| Predicted Property | Computational Method | Significance and Application |

| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-311G(d,p)) | Provides accurate bond lengths, bond angles, and dihedral angles; fundamental for understanding steric effects and crystal packing. researchgate.netmaterialsciencejournal.org |

| HOMO/LUMO Energies | DFT, Time-Dependent DFT (TD-DFT) | Determines the electronic band gap, predicting electronic transition properties, color, and suitability for optoelectronic applications. bohrium.comresearchgate.net |

| Molecular Electrostatic Potential (MEP) | DFT | Visualizes charge distribution, identifying reactive sites for electrophiles (negative potential) and nucleophiles (positive potential), guiding reaction design. bohrium.com |

| Vibrational Frequencies | DFT | Predicts theoretical IR and Raman spectra, aiding in the interpretation and assignment of experimental spectroscopic data. bohrium.com |

| Dipole Moment | DFT | Quantifies molecular polarity, which influences solubility, intermolecular interactions, and bulk material properties. bohrium.comresearchgate.net |

| Mulliken Atomic Charges | DFT | Estimates the partial charge on each atom, offering further insight into local reactivity and intermolecular bonding. materialsciencejournal.org |

常见问题

Q. Basic

- NMR spectroscopy : Confirms regiochemistry and substituent positions (e.g., H NMR for olefinic protons, C NMR for carbonyl groups).

- X-ray crystallography : Resolves absolute configuration and molecular geometry. Programs like SHELXL (for refinement) and SHELXS (for structure solution) are standard .

- Single-crystal diffraction : Provides precise bond lengths, angles, and torsion angles (e.g., cyclohexene ring puckering parameters) .

How can crystallographic disorder in this compound derivatives be resolved during structural analysis?

Advanced

Disorder arises from dynamic conformations (e.g., cyclohexene ring flipping) or overlapping electron densities. Strategies include:

- Occupancy refinement : Split-site modeling with partial occupancy ratios (e.g., 0.684:0.316 in ) .

- Thermal ellipsoid analysis : Identifies static vs. dynamic disorder via anisotropic displacement parameters.

- Computational validation : Cross-checking with density functional theory (DFT) to validate plausible conformations.

How do substituents influence the conformational flexibility of the cyclohexene ring in this compound?

Advanced

Substituents like 4-chlorophenyl and aryl groups induce steric and electronic effects:

- Steric effects : Bulky substituents favor envelope or half-chair conformations (e.g., dihedral angles of 50.6°–57.3° in ) .

- Electronic effects : Electron-withdrawing groups (e.g., Cl, F) stabilize conjugated systems, altering ring puckering (e.g., screw-boat vs. envelope conformers) .

- Crystallographic data : Puckering parameters (Q, θ, φ) quantify deviations from ideal conformations (see Table 1) .

Table 1 : Puckering parameters for cyclohexene conformations ()

| Conformation | Q (Å) | θ (°) | φ (°) |

|---|---|---|---|

| Envelope | 0.477 | 57.3 | 335.4 |

| Screw-boat | 0.579 | 112 | 154 |

| Half-chair | 0.477 | 50.6 | 356.2 |

How can hydrogen bonding and graph set analysis predict crystal packing behavior?

Q. Advanced

- Graph set analysis (per Etter’s rules) classifies hydrogen-bond motifs (e.g., chains, rings) to predict supramolecular assemblies .

- Intermolecular interactions : Weak C–H···O bonds (2.5–3.0 Å) stabilize packing along specific axes (e.g., [100] in ) .

- Computational tools : Mercury (CCDC) visualizes packing diagrams, while CrystalExplorer calculates interaction energies.

What strategies are employed to design derivatives of this compound for spiro or heterocyclic synthesis?

Q. Advanced

- Functional group compatibility : Introduce α,β-unsaturated ketones for Diels-Alder reactions or nucleophilic additions.

- Ring-closing metathesis : Utilize Grubbs catalysts to form spirocycles.

- Heteroatom incorporation : React with hydrazines or hydroxylamines to form pyrazoles/isoxazoles (e.g., ’s use in synthesizing quinazolins) .

How can computational methods predict regioselectivity in derivatization reactions?

Q. Advanced

- DFT calculations : Determine frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

- Molecular docking : Screen derivatives for binding affinity in target proteins (e.g., enzyme inhibition studies).

- Reactivity indices : Fukui functions quantify electrophilic/nucleophilic character at specific atoms.

What are the best practices for resolving contradictions in spectroscopic vs. crystallographic data?

Q. Advanced

- Multi-technique validation : Cross-reference NMR (solution state) with XRD (solid state) to account for conformational differences.

- Dynamic NMR : Detect ring-flipping or tautomerism in solution.

- Temperature-dependent studies : XRD at varying temperatures (e.g., 100 K in ) reduces thermal motion artifacts .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。